Cas no 923916-22-7 (N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}propanamide)

N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}propanamide structure
923916-22-7 structure
Product Name:N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}propanamide
CAS No:923916-22-7
MF:C15H19N5OS2
MW:349.474259614944
CID:6221781
PubChem ID:17405699
Update Time:2025-05-17

N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}propanamide Chemical and Physical Properties

Names and Identifiers

    • Z223606498
    • AKOS033816699
    • 923916-22-7
    • EN300-26688601
    • N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}propanamide
    • Inchi: 1S/C15H19N5OS2/c1-9(2)15(4,8-16)18-13(21)10(3)23-14-17-12(19-20-14)11-6-5-7-22-11/h5-7,9-10H,1-4H3,(H,18,21)(H,17,19,20)
    • InChI Key: PTGLAVMBRKPGTG-UHFFFAOYSA-N
    • SMILES: S(C1=NNC(C2=CC=CS2)=N1)C(C)C(NC(C#N)(C)C(C)C)=O

Computed Properties

  • Exact Mass: 349.10310259g/mol
  • Monoisotopic Mass: 349.10310259g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 480
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 148Ų

N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}propanamide Pricemore >>

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N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}propanamide
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Additional information on N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}propanamide

Introduction to N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}propanamide (CAS No. 923916-22-7)

N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}propanamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural features and potential biological activities. This compound, identified by the CAS number 923916-22-7, belongs to a class of molecules that exhibit promising properties for further development into therapeutic agents.

The molecular structure of this compound is highly intricate, featuring a cyano-substituted 1,2-dimethylpropyl group, a thiophen-2-yl moiety, and a 1H-1,2,4-triazol-5-yl sulfanyl group. These structural elements contribute to its potential interactions with biological targets, making it a subject of interest for researchers exploring novel pharmacological pathways.

In recent years, there has been a growing emphasis on the development of multifunctional compounds that can address multiple therapeutic targets simultaneously. The presence of the thiophen-2-yl and triazol moieties in N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}propanamide suggests that it may possess properties conducive to such interactions. This characteristic is particularly relevant in the context of modern drug discovery, where structure-based drug design plays a crucial role.

One of the most compelling aspects of this compound is its potential application in the treatment of various diseases. The cyano group and the sulfanyl substituent are known to enhance the bioavailability and metabolic stability of molecules, which are critical factors in drug development. Additionally, the triazole ring is a well-known pharmacophore that has been extensively studied for its antimicrobial and anti-inflammatory properties.

Recent studies have highlighted the importance of bioisosteric replacements in drug design to optimize pharmacokinetic profiles. The structural features of N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}propanamide make it an excellent candidate for such investigations. Researchers have been exploring how modifications in its structure can lead to enhanced efficacy and reduced side effects.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques have been employed to introduce the various functional groups in a controlled manner. For instance, the introduction of the cyano group often requires careful selection of reagents and catalysts to avoid unwanted side reactions.

Once synthesized, the compound undergoes rigorous testing to evaluate its biological activity. This includes in vitro assays to assess its interaction with specific biological targets as well as in vivo studies to evaluate its efficacy and safety profile. The results of these studies are crucial in determining whether this compound has the potential to be developed into a new drug.

The field of pharmaceutical chemistry is constantly evolving, with new methodologies and technologies being developed to facilitate faster and more efficient drug discovery. The study of compounds like N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}propanamide contributes significantly to this progress by providing insights into how structural features can influence biological activity.

In conclusion, N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(thiophen-2-yll)-1H-l,l,-4-triazol-l-llyl]sulfanyl}propanamide (CAS No. 923916.-22.-7) is a fascinating compound with numerous potential applications in pharmaceutical research. Its complex structure and unique functional groups make it an attractive candidate for further investigation. As research continues to uncover new possibilities for this molecule., it is likely that it will play an increasingly important role in the development of novel therapeutic agents.

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